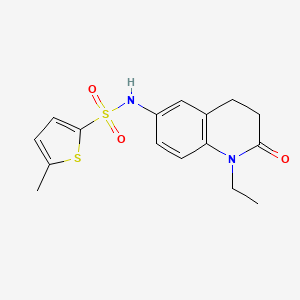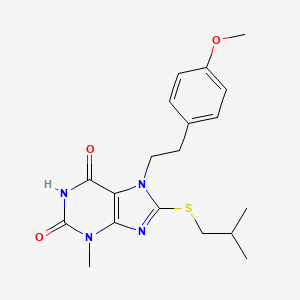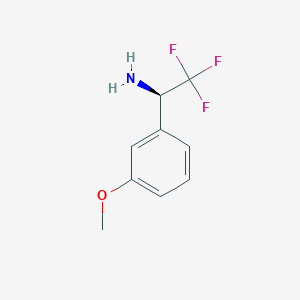
1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea” is a urea derivative. Urea derivatives are a class of organic compounds that contain a carbonyl group flanked by two amine groups . They are often used in medicinal chemistry due to their wide range of biological activities.
Molecular Structure Analysis
The molecule contains a cyclohexyl group, a urea group, and a 3-hydroxy-4,4-dimethylpentyl group . The cyclohexyl group is a six-membered carbon ring, the urea group consists of a carbonyl group flanked by two amine groups, and the 3-hydroxy-4,4-dimethylpentyl group is a branched alkyl chain with a hydroxyl group.Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions, depending on the other functional groups present in the molecule. They can act as both nucleophiles and electrophiles, and can undergo reactions such as hydrolysis, condensation, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of urea derivatives include solubility in polar solvents, ability to form hydrogen bonds, and stability under physiological conditions .Wissenschaftliche Forschungsanwendungen
Synthetic Applications
Urea derivatives are widely utilized in synthetic chemistry due to their versatility as precursors in various chemical reactions. For example, urea catalysis under ultrasound has been used for the synthesis of arylmethylene bis(cyclohexene) derivatives, showcasing the role of urea in facilitating environmentally friendly and efficient synthetic routes (Ji-tai Li et al., 2012). Similarly, reactions involving urea with cyclohexanone derivatives have been studied for their potential to yield novel cyclic and acyclic urea compounds, which are of interest for their structural and potential biological properties (W. Wendelin & W. Kern, 1979).
Medicinal Chemistry and Biological Activity
In medicinal chemistry, urea derivatives are explored for their pharmacological potentials. Certain urea compounds have been investigated for their roles as inhibitors, showing significant biological activities. For instance, the development of cyclic dipeptidyl ureas as a new class of compounds revealed their potential in biological applications (M. Sañudo et al., 2006). Moreover, studies on the metabolism of anticancer urea derivatives in liver microsomes highlight the importance of understanding urea derivatives' biotransformation for therapeutic applications (H. E. May et al., 1979).
Material Science and Environmental Applications
Urea derivatives also find applications in material science and as probes for environmental studies. The study of complexation-induced unfolding of heterocyclic ureas, for instance, provides insights into the structural dynamics of urea compounds, which can be relevant for designing novel materials with specific properties (P. Corbin et al., 2001).
Eigenschaften
IUPAC Name |
1-cyclohexyl-3-(3-hydroxy-4,4-dimethylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-14(2,3)12(17)9-10-15-13(18)16-11-7-5-4-6-8-11/h11-12,17H,4-10H2,1-3H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBFROQRICEUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Chloro-2-[(3-pyridinylmethyl)sulfanyl]-1,3-benzoxazole](/img/structure/B2872262.png)
![2,1,3-Benzothiadiazol-5-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2872264.png)



![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)ethanesulfonamide](/img/structure/B2872272.png)

![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2872276.png)
![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2872277.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-cyanobenzamide hydrochloride](/img/structure/B2872280.png)